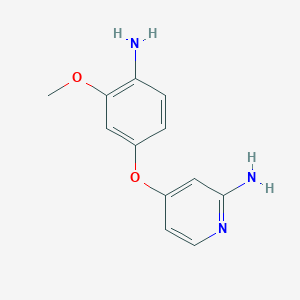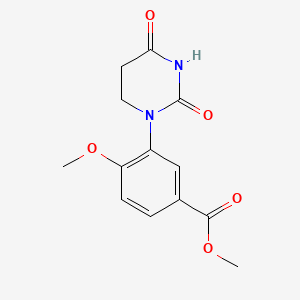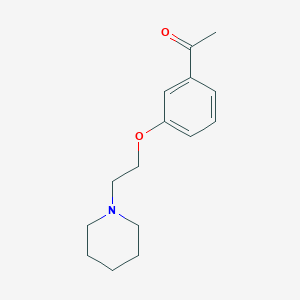
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one is an organic compound with a unique chemical structure. It is a white solid with specific chemical properties that make it useful in various scientific and industrial applications . The compound’s structure includes a piperidine ring, an ethoxy group, and a phenyl ring, which contribute to its reactivity and functionality.
Méthodes De Préparation
The synthesis of 1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one involves several steps. One common method includes the reaction of 3-(2-(Piperidin-1-yl)ethoxy)phenylboronic acid with ethanone under specific conditions . The reaction typically requires a catalyst and is carried out under inert atmosphere conditions to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or ethoxy group is replaced by other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one can be compared with similar compounds such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: Similar structure but different functional groups, leading to varied reactivity and applications.
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Contains a propenyl group instead of an ethoxy group, affecting its chemical behavior.
2-(Piperazin-1-yl)ethan-1-ol: Features a piperazine ring instead of a piperidine ring, resulting in different biological activities.
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
1-[3-(2-piperidin-1-ylethoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H21NO2/c1-13(17)14-6-5-7-15(12-14)18-11-10-16-8-3-2-4-9-16/h5-7,12H,2-4,8-11H2,1H3 |
Clé InChI |
CIHQKPZQOORNIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)OCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)
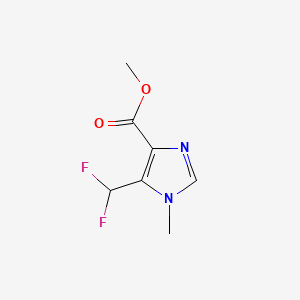
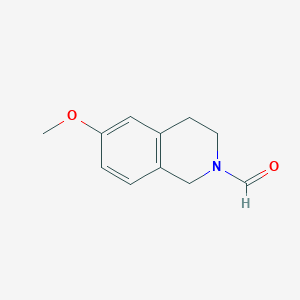
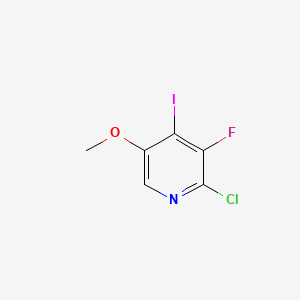

![N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B13919453.png)
![Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)
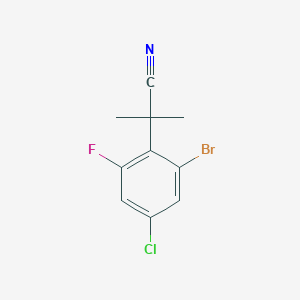
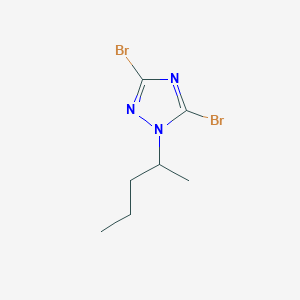
![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
